molecular formula C11H13N3O3 B12723133 Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester CAS No. 78959-41-8

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester

Cat. No.: B12723133
CAS No.: 78959-41-8
M. Wt: 235.24 g/mol
InChI Key: XGQZYOANBRSIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate benzoxazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzoxazine compounds.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester can be compared with other benzoxazine derivatives, such as:

  • Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, methyl ester
  • Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, propyl ester

These similar compounds share the benzoxazine core structure but differ in the ester group attached to the hydrazinecarboxylic acid

Properties

IUPAC Name

ethyl N-(2H-1,4-benzoxazin-3-ylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-16-11(15)14-13-10-7-17-9-6-4-3-5-8(9)12-10/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQZYOANBRSIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=NC2=CC=CC=C2OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229441
Record name Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78959-41-8
Record name Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.